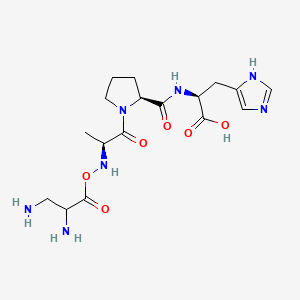
Diaminopropionoyl tripeptide-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminopropionoyl tripeptide-33 is a bioactive peptide known for its protective effects on skin cells. It is primarily used in cosmetic formulations to safeguard skin from ultraviolet (UV) radiation-induced DNA damage. This compound is effective in preventing premature aging by inhibiting the carbonylation of proteins and enhancing the DNA repair system .
Preparation Methods
Diaminopropionoyl tripeptide-33 is synthesized through the reaction of 2,3-diaminopropionic acid with a tripeptide sequence. The synthetic route involves standard peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Chemical Reactions Analysis
Diaminopropionoyl tripeptide-33 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS), which can be detrimental to the peptide’s stability.
Reduction: Reduction reactions can help in stabilizing the peptide by preventing the formation of disulfide bonds.
Substitution: This reaction can occur at the amino acid residues, leading to modifications in the peptide structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diaminopropionoyl tripeptide-33 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in protecting skin cells from UV-induced damage and its potential in enhancing DNA repair mechanisms.
Medicine: Research is ongoing to explore its potential in preventing skin aging and treating skin disorders caused by UV radiation.
Industry: It is widely used in the cosmetic industry as an active ingredient in anti-aging and photoprotective skincare products .
Mechanism of Action
Diaminopropionoyl tripeptide-33 exerts its effects by inhibiting the carbonylation of proteins, which is a process that leads to protein degradation and cellular damage. The peptide combats the formation of reactive carbon species (RCS) and protects DNA from UV-induced damage. It enhances the DNA repair system by promoting the activity of repair enzymes and protecting keratinocytes and fibroblasts from oxidative stress .
Comparison with Similar Compounds
Diaminopropionoyl tripeptide-33 is unique in its ability to protect skin cells from both UVA and UVB radiation. Similar compounds include:
Palmitoyl tripeptide-1: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Commonly used for its anti-wrinkle effects.
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.
This compound stands out due to its dual action of protecting against UV-induced DNA damage and enhancing the DNA repair system .
Properties
Molecular Formula |
C17H27N7O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-(2,3-diaminopropanoyloxyamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H27N7O6/c1-9(23-30-17(29)11(19)6-18)15(26)24-4-2-3-13(24)14(25)22-12(16(27)28)5-10-7-20-8-21-10/h7-9,11-13,23H,2-6,18-19H2,1H3,(H,20,21)(H,22,25)(H,27,28)/t9-,11?,12-,13-/m0/s1 |
InChI Key |
HJCFQAVJKASLBG-BSCFELCMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















